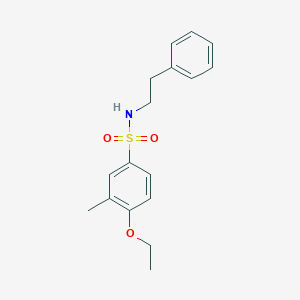![molecular formula C13H21ClN2O3S B239246 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide, also known as CDMB or Compound 32, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, pain, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide can be synthesized through a series of chemical reactions. The synthesis involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine in the presence of a catalyst to form 2-(diethylamino)-5-nitrobenzenesulfonamide. This intermediate is then reduced with sodium dithionite to obtain 2-(diethylamino)-5-amino-benzenesulfonamide. Finally, the reaction of 2-(diethylamino)-5-amino-benzenesulfonamide with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base yields this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. This compound has also been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain, as it has been found to inhibit the activity of voltage-gated sodium channels in sensory neurons.
Propiedades
Fórmula molecular |
C13H21ClN2O3S |
|---|---|
Peso molecular |
320.84 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21ClN2O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3/h6-7,10,15H,4-5,8-9H2,1-3H3 |
Clave InChI |
DFWPRNUWNYAGJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)









